3-Hydroxy-15-methylhexadecanoic acid
Overview
Description
3-Hydroxy-15-methylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C17H34O3. This compound is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the fifteenth carbon of the hexadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-15-methylhexadecanoic acid typically involves the hydroxylation of 15-methylhexadecanoic acid. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Certain bacterial species, like Bacteroides, have been identified to naturally produce this compound through their metabolic pathways. The optimization of fermentation conditions, including temperature, pH, and nutrient supply, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-15-methylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-keto-15-methylhexadecanoic acid.
Reduction: Formation of 3-hydroxy-15-methylhexadecanol.
Substitution: Formation of 3-chloro-15-methylhexadecanoic acid.
Scientific Research Applications
3-Hydroxy-15-methylhexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Serves as a biomarker for certain bacterial species and is involved in the study of microbial fatty acid profiles.
Medicine: Investigated for its potential role in metabolic pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-15-methylhexadecanoic acid involves its interaction with specific enzymes and metabolic pathways. In microbial systems, it is synthesized through the fatty acid biosynthesis pathway, where it acts as an intermediate. The hydroxyl group at the third carbon plays a crucial role in its reactivity and interaction with other molecules. The compound’s effects are mediated through its incorporation into cellular membranes and its influence on membrane fluidity and function .
Comparison with Similar Compounds
- 3-Hydroxy-14-methylpentadecanoic acid
- 2-Hydroxy-3-methylhexadecanoic acid
- 3-Hydroxy-16-methylheptadecanoic acid
Comparison: 3-Hydroxy-15-methylhexadecanoic acid is unique due to its specific branching and hydroxylation pattern. Compared to similar compounds, it exhibits distinct physical and chemical properties, such as melting point, solubility, and reactivity. These differences make it particularly valuable in certain applications, such as its use as a chemotaxonomic marker in microbial studies .
Properties
IUPAC Name |
3-hydroxy-15-methylhexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQSVWWSUQHSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948384 | |
Record name | 3-Hydroxy-15-methylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25491-28-5 | |
Record name | 3-Hydroxy-15-methylhexadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025491285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-15-methylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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